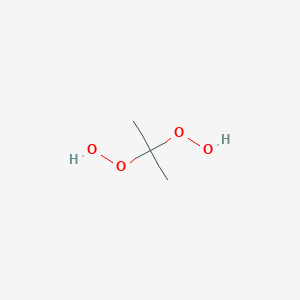

2,2-Dihydroperoxypropane

Description

Structure

3D Structure

Properties

CAS No. |

1336-17-0 |

|---|---|

Molecular Formula |

C3H8O4 |

Molecular Weight |

108.09 g/mol |

IUPAC Name |

2,2-dihydroperoxypropane |

InChI |

InChI=1S/C3H8O4/c1-3(2,6-4)7-5/h4-5H,1-2H3 |

InChI Key |

XJHMOGCOFPLTNG-UHFFFAOYSA-N |

SMILES |

CC(C)(OO)OO |

Canonical SMILES |

CC(C)(OO)OO |

Other CAS No. |

1336-17-0 2614-76-8 |

physical_description |

This solid peroxide is particularly sensitive to temperature rises, contamination, and friction. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a solvent slurry, water, alcohol, etc. |

Synonyms |

ACETONEPEROXIDES |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2,2 Dihydroperoxypropane

Direct Synthesis Approaches

Direct synthesis involves the straightforward reaction between acetone (B3395972) and hydrogen peroxide. The efficiency and selectivity of this reaction are highly dependent on the presence and nature of a catalyst.

Catalyzed Routes to 2,2-Dihydroperoxypropane Formation

Catalysis plays a crucial role in facilitating the formation of geminal dihydroperoxides by enhancing the electrophilicity of the carbonyl carbon in acetone, thereby promoting nucleophilic attack by hydrogen peroxide. Both homogeneous and heterogeneous catalysts have been successfully employed for this purpose.

Acid catalysis is a classical and widely used approach for synthesizing geminal dihydroperoxides. The reaction proceeds via an acid-catalyzed nucleophilic addition mechanism. wikipedia.org Both Brønsted and Lewis acids are effective in promoting this transformation. researchgate.netnih.gov

Brønsted acids, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), protonate the carbonyl oxygen of acetone, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by hydrogen peroxide. wikipedia.orgresearchgate.net Lewis acids, including tin(II) chloride (SnCl₂), tin(IV) chloride (SnCl₄), and boric acid, function by coordinating to the carbonyl oxygen, which also activates the carbonyl group for nucleophilic addition. nih.govorgchemres.org The synthesis of gem-bishydroperoxides from ketones has been successfully achieved using catalytic amounts of tin(II) chloride under mild conditions with 30% aqueous hydrogen peroxide, yielding products in the range of 45–95%. nih.gov Boric acid has been demonstrated as an effective, inexpensive, and green catalyst for the peroxidation of ketones using 30% aqueous H₂O₂ at room temperature, resulting in high yields and good purity with no observed by-products. orgchemres.org

The general mechanism involves the initial formation of a 2-hydroxy-2-hydroperoxypropane intermediate, which then undergoes a second acid-catalyzed addition of hydrogen peroxide to yield the final this compound product. The choice of acid catalyst and reaction conditions can influence the product distribution, with stronger acids sometimes favoring the formation of cyclic peroxide derivatives like triacetone triperoxide (TATP). wikipedia.orgresearchgate.net

Table 1: Examples of Acid Catalysts in Geminal Dihydroperoxide Synthesis

| Catalyst | Substrate | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Tin(II) chloride (SnCl₂) | Ketones | 30% aq. H₂O₂ | Mild | 45-95% | nih.gov |

| Boric Acid | Aldehydes and Ketones | 30% aq. H₂O₂ | Room Temp., Acetonitrile | High | orgchemres.org |

| Sulfuric Acid (H₂SO₄) | Ketones | H₂O₂ | - | - | researchgate.net |

| Hydrochloric Acid (HCl) | Acetone | H₂O₂ | Chilled | - | wikipedia.org |

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions, making the process more cost-effective and environmentally sustainable. mdpi.commdpi.com

For the synthesis of geminal dihydroperoxides, various solid acid catalysts have been investigated. Phosphomolybdic acid (PMA) has been shown to be an effective catalyst for the conversion of ketones or their corresponding ketals into gem-dihydroperoxides in high yields. organic-chemistry.org The reaction proceeds readily at ambient temperature using an ethereal solution of hydrogen peroxide. organic-chemistry.org Another approach involves the use of triflic acid-functionalized silica-coated magnetic nanoparticles, which act as a magnetically separable catalyst for the synthesis of these compounds. researchgate.net Ion-exchange resins, such as Amberlite IR-120, have also been employed as heterogeneous catalysts in related peroxidation reactions, demonstrating their feasibility as alternatives to homogeneous acid catalysts. researchgate.net The use of heterogeneous catalysts can help minimize side reactions that are sometimes promoted by strong homogeneous acids. mdpi.comresearchgate.net

Table 2: Heterogeneous Catalysts for Geminal Dihydroperoxide Synthesis

| Catalyst | Substrate | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Phosphomolybdic acid (PMA) | Ketones/Ketals | Ethereal H₂O₂ | Ambient Temp. | High | organic-chemistry.org |

Uncatalyzed Formation Pathways

While catalysis significantly accelerates the reaction, the formation of this compound from acetone and hydrogen peroxide can also occur in the absence of a catalyst, albeit typically at a slower rate.

The direct, uncatalyzed reaction between acetone and hydrogen peroxide can lead to the formation of this compound. Research has demonstrated that gem-dihydroperoxides can be obtained in high yields from corresponding carbonyl compounds through a catalyst-free method using aqueous hydrogen peroxide (35%) in a solvent such as 1,2-dimethoxyethane (B42094) at room temperature. researchgate.net

Understanding the uncatalyzed reaction pathway requires the identification of key intermediate species. Both experimental and computational studies have been employed to elucidate the mechanism. The primary and most crucial intermediate in the reaction between acetone and hydrogen peroxide is 2-hydroperoxy-2-propanol (HPP), also known as 2-hydroperoxy-2-isopropanol. researchgate.netresearchgate.net

This intermediate is formed through the initial nucleophilic attack of one molecule of hydrogen peroxide on the carbonyl carbon of acetone. researchgate.netacs.org The formation of HPP is considered the first step in the synthesis of various acetone peroxides. researchgate.net Following its formation, HPP can then react with a second molecule of hydrogen peroxide to form the final product, this compound. A proposed mechanism for the uncatalyzed reaction involves three main steps: the formation of the monomer (HPP), subsequent polymerization or further reaction of this monomer, and potential cyclization to form other peroxide products. researchgate.net The initial formation of HPP is facilitated by the formation of a hydrogen bond between the acetone and hydrogen peroxide molecules, which orients them for the reaction. researchgate.net Spectroscopic methods like Raman and NMR, combined with theoretical DFT calculations, have been instrumental in characterizing these transient species and supporting the proposed mechanistic pathways. researchgate.net

Derivatization and Complex Peroxide Synthesis Involving this compound

This compound serves as a versatile precursor in the synthesis of more complex and stable peroxide compounds. Its geminal dihydroperoxy moiety allows for derivatization into various structures, including adducts with urea (B33335) and the formation of cyclic peroxides like tetraoxanes. These derivatives often exhibit enhanced stability and specific reactivity, making them useful in various chemical transformations.

Formation of Urea-2,2-Dihydroperoxypropane (UDHPP)

Urea-2,2-dihydroperoxypropane, commonly known as UDHPP, is a stable, crystalline solid oxidant. It is synthesized through the recrystallization of urea from this compound. researchgate.netresearchgate.net This process yields an adduct that effectively traps the peroxide within a urea crystal lattice, enhancing its stability and ease of handling compared to the pure dihydroperoxide. The synthesis can be efficiently catalyzed by sulfamic acid, providing a straightforward method for its preparation. researchgate.netresearchgate.net UDHPP is recognized for its high oxygen content and its utility as an oxidant in a variety of organic reactions, including epoxidations, sulfide (B99878) oxidations, and Baeyer-Villiger reactions. researchgate.net The formation of UDHPP presents a practical approach to stabilize a potent geminal dihydroperoxide for broader application in synthetic chemistry. researchgate.net

Table 1: Synthesis and Application of Urea-2,2-Dihydroperoxypropane (UDHPP)

| Product | Starting Materials | Catalyst/Conditions | Key Features | Applications | Reference |

|---|

Synthesis of Tetraoxanes and Related Cyclic Peroxides from Geminal Dihydroperoxides

Geminal dihydroperoxides, including this compound, are key building blocks for the synthesis of 1,2,4,5-tetraoxanes. hu-berlin.denih.gov These cyclic peroxides are of significant interest due to the antimalarial activity found in some of their derivatives. hu-berlin.de The synthesis typically involves the acid-catalyzed reaction of a ketone with hydrogen peroxide, which can yield both the geminal dihydroperoxide and the corresponding tetraoxane (B8471865), the latter formed by the dimerization of the dihydroperoxide precursor. nih.gov For instance, the reaction of ketones with hydrogen peroxide in the presence of catalysts like BF₃·Et₂O can produce tetraoxanes as by-products alongside the geminal bishydroperoxides. nih.gov The renewed interest in this class of compounds is largely driven by their potential as antimalarial agents, prompting systematic efforts to develop versatile synthetic routes. hu-berlin.de

Table 2: Representative Synthesis of Tetraoxanes from Geminal Dihydroperoxides

| Reactant Type | Reagents | Catalyst | Product Type | Significance | Reference |

|---|---|---|---|---|---|

| Ketones | Hydrogen Peroxide (H₂O₂) | Strong Acids (e.g., H₂SO₄), Lewis Acids (e.g., BF₃·Et₂O) | Geminal Dihydroperoxides, 1,2,4,5-Tetraoxanes | Precursors to antimalarial compounds | nih.govnih.govmdpi.com |

Elucidation of Reaction Mechanisms

The formation of derivatives from this compound is governed by mechanistic pathways that involve various reactive intermediates. Understanding these mechanisms is crucial for controlling reaction outcomes and optimizing synthetic protocols.

Detailed Mechanistic Pathways of Formation

The synthesis of both UDHPP and tetraoxanes from this compound proceeds through acid-catalyzed pathways. In the case of UDHPP, the formation of the adduct with urea is facilitated by hydrogen bonding, where the urea molecules incorporate the dihydroperoxide into a stable crystal lattice.

The formation of 1,2,4,5-tetraoxanes from geminal dihydroperoxides typically involves an acid-catalyzed condensation. The mechanism is believed to proceed through the protonation of one of the hydroperoxy groups, followed by the elimination of a water molecule to generate a peroxycarbenium ion intermediate. This electrophilic intermediate is then attacked by a second molecule of the geminal dihydroperoxide. A subsequent intramolecular cyclization, involving the loss of a second water molecule, leads to the formation of the stable six-membered tetraoxane ring.

Role of Specific Intermediates in Reaction Progression

The progression of these reactions is critically dependent on the formation and stability of specific reactive intermediates.

Protonated Hydroperoxides: In acid-catalyzed reactions, the initial step is the protonation of a hydroperoxy group. This activation is essential for subsequent steps, such as nucleophilic attack or elimination of water.

Peroxycarbenium Ions: The elimination of water from a protonated geminal dihydroperoxide can lead to the formation of a peroxycarbenium ion. This highly reactive, electrophilic species is a key intermediate in the dimerization pathway leading to tetraoxanes. nih.gov Its formation is a rate-determining step in many peroxide cyclization reactions.

Organic Peroxy Radicals (RO₂): While the primary pathways for tetraoxane formation are often ionic, the potential involvement of organic peroxy radicals (RO₂) cannot be entirely discounted, especially under certain reaction conditions. nih.gov These radicals are known intermediates in many reactions involving peroxides and can participate in complex reaction cascades. nih.gov However, for the acid-catalyzed dimerization of geminal dihydroperoxides, the ionic pathway involving peroxycarbenium ions is generally considered the predominant mechanism.

The interplay and transformation of these intermediates dictate the final product distribution, highlighting the importance of controlling reaction parameters such as acidity, temperature, and solvent to favor the desired synthetic outcome.

Kinetic Studies and Reaction Dynamics of 2,2 Dihydroperoxypropane Chemistry

Elucidation of Reaction Kinetics

The elucidation of reaction kinetics for any chemical compound, including 2,2-dihydroperoxypropane, involves determining how the rate of a reaction is influenced by the concentration of reactants and other experimental conditions. This is fundamental to understanding the reaction mechanism and optimizing reaction conditions for synthetic or decompositional processes.

Rate Law Determination for this compound-Involved Reactions

The rate law for a reaction involving this compound would be an equation that links the reaction rate with the concentrations of the reactants. For a hypothetical reaction where this compound (A) reacts with another substance (B) to form products (C), the rate law would be of the form:

Rate = k[A]x[B]y

Here, 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to reactants A and B, respectively. These orders must be determined experimentally. Common methods for determining the rate law include the method of initial rates, where the initial rate of reaction is measured at different initial concentrations of the reactants, and the integral method, which involves analyzing the change in concentration of a reactant over time.

For the thermal decomposition of a related compound, triacetone triperoxide (TATP), studies have shown the reaction to follow first-order kinetics. This suggests that the rate of decomposition is dependent only on the concentration of the peroxide itself. It is plausible that the decomposition of this compound would also exhibit first-order kinetics under similar conditions.

Interactive Data Table: Hypothetical Initial Rates Data for a Reaction Involving this compound

Below is a hypothetical data set illustrating how the method of initial rates could be used to determine the rate law for a reaction involving this compound.

| Experiment | Initial [this compound] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 6.0 x 10-4 |

Note: This data is hypothetical and for illustrative purposes only.

From this hypothetical data, doubling the initial concentration of this compound while keeping [Reactant B] constant doubles the initial rate, indicating the reaction is first order with respect to this compound (x=1). Doubling the initial concentration of Reactant B while keeping [this compound] constant quadruples the initial rate, indicating the reaction is second order with respect to Reactant B (y=2). Thus, the hypothetical rate law would be: Rate = k[this compound][Reactant B]2.

Influence of Reaction Parameters on Kinetic Profiles

Several reaction parameters can significantly influence the kinetic profile of reactions involving this compound.

Temperature: The rate of chemical reactions generally increases with temperature. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation: k = A * exp(-Ea / RT), where A is the pre-exponential factor, Ea is the activation energy, and R is the gas constant. For the thermal decomposition of triacetone triperoxide, the activation energy has been determined to be in the range of 151-165.8 kJ/mol researchgate.netresearchgate.netiaea.orguri.edu. It is expected that the decomposition of this compound would also have a significant activation energy, making its rate highly dependent on temperature.

Solvent: The polarity and hydrogen bonding capability of the solvent can affect reaction rates. For peroxide decomposition, solvents can influence the stability of the transition state and the solvating of radical intermediates. Studies on acetone (B3395972) peroxides have been conducted in various solvents, including toluene and amines, showing that the solvent can affect the activation parameters researchgate.netacs.org.

Catalysts: The decomposition of peroxides can be catalyzed by transition metal ions and acids. Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. For instance, silica sulfuric acid has been used as a catalyst for the synthesis of gem-dihydroperoxides researchgate.net.

Mechanistic Kinetic Analysis

Application of Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. It involves replacing an atom in a reactant with one of its heavier isotopes and measuring the effect on the reaction rate. A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. For reactions involving the breaking of a C-H bond, replacing hydrogen with deuterium (D) typically leads to a significant decrease in the reaction rate (a normal KIE, kH/kD > 1).

While no specific KIE studies on this compound are available, this technique could be hypothetically applied to study its reactions. For example, if a reaction of this compound involves the abstraction of a hydrogen atom from one of the methyl groups in the rate-determining step, substituting these hydrogens with deuterium would be expected to produce a primary kinetic isotope effect.

Decomposition Kinetics and Pathways

Organic peroxides are known for their thermal instability, decomposing to form radicals. The decomposition of this compound is expected to proceed through the homolytic cleavage of the O-O bonds.

The initial step would likely be the fission of one of the hydroperoxy O-O bonds to generate a hydroxyl radical and a 2-hydroperoxy-2-propyl radical.

(CH₃)₂C(OOH)₂ → (CH₃)₂C(OOH)O• + •OH

This initial radical can then undergo further reactions, including β-scission (fragmentation) or reaction with other molecules. The decomposition of the related triacetone triperoxide (TATP) has been shown to produce acetone and carbon dioxide as major products, with minor products arising from reactions of methyl radicals researchgate.neturi.edu. The decomposition of this compound would likely lead to a complex mixture of products, including acetone, water, and various radical coupling products.

The kinetics of the decomposition are expected to be first-order, with the rate constant highly dependent on temperature. The stability of this compound would be a critical factor in its handling and application.

Acid-Mediated Decomposition Kinetics of Peroxides

The decomposition of this compound is significantly accelerated in the presence of acids. This acid-catalyzed decomposition is a crucial factor in both its synthesis and subsequent reactions. While specific experimental kinetic data for this compound is not extensively available in the literature, valuable insights can be drawn from computational studies on the acid-catalyzed hydrolysis of other organic hydroperoxides, which are expected to follow similar mechanistic pathways.

Theoretical investigations into the acid-catalyzed hydrolysis of a range of organic hydroperoxides suggest a two-step mechanism as the most probable pathway for the decomposition of geminal dihydroperoxides like this compound. This mechanism is initiated by the protonation of one of the hydroperoxy groups, a step that significantly weakens the carbon-oxygen bond.

The proposed two-step acid-catalyzed decomposition pathway is as follows:

Protonation and Formation of a Carbocation Intermediate: The reaction commences with the protonation of a terminal oxygen atom of one of the hydroperoxy groups by a hydronium ion (H₃O⁺). This is followed by the cleavage of the Cα-O bond, leading to the formation of a tertiary carbocation intermediate and a molecule of hydrogen peroxide. This initial step is typically the rate-limiting step in the decomposition process.

Reaction of the Carbocation: The highly reactive carbocation intermediate then rapidly reacts with a water molecule to form a protonated alcohol. Subsequent deprotonation yields the final alcohol product.

This mechanistic framework highlights the critical role of the stability of the carbocation intermediate in determining the rate of decomposition. For this compound, the formation of a tertiary carbocation is relatively favorable, suggesting a propensity for acid-catalyzed decomposition.

While direct experimental kinetic parameters for this compound are scarce, computational studies on analogous α-substituted hydroperoxides provide insight into the factors influencing the rate constants. The substitution pattern at the carbon atom bearing the hydroperoxy groups has a profound effect on the decomposition kinetics. Electron-donating groups stabilize the carbocation intermediate, thereby accelerating the rate of decomposition.

To illustrate the effect of substituents on the acid-catalyzed hydrolysis rate constants of tertiary hydroperoxides, the following table, based on theoretical calculations for analogous compounds, is presented. The enhancement factor (EF) represents the calculated increase in the pseudo-first-order rate constant relative to a reference compound, tert-butyl hydroperoxide (C(CH₃)₃OOH).

| Substituent (X) at Cα in C(CH₃)₂(X)OOH | Enhancement Factor (EF) |

|---|---|

| -OH | 5.7 x 10¹³ |

| -OCH₃ | 1.4 x 10¹² |

| -NH₂ | 6.4 x 10²³ |

| -SH | 1.4 |

| -CH=CH₂ | 5.1 x 10³ |

This data is based on computational studies of analogous α-substituted tertiary hydroperoxides and is intended to illustrate the expected trend for this compound.

Influence of Solvents and Environmental Factors on Decomposition Rates

The rate of decomposition of this compound is not only influenced by the presence of acids but also significantly by the nature of the solvent and other environmental factors such as temperature. The solvent can affect the stability of the peroxide and the transition states involved in its decomposition, thereby altering the reaction kinetics.

The influence of the solvent on the decomposition of geminal dihydroperoxides can be understood by examining studies on analogous compounds. For instance, the thermal decomposition of 1,1-dihydroperoxycyclohexane, a cyclic gem-dihydroperoxide, has been investigated in various organic solvents, providing valuable insights into the role of the solvent.

The following table presents the kinetic parameters for the thermal decomposition of 1,1-dihydroperoxycyclohexane in different solvents, which can serve as a model for understanding the solvent effects on the decomposition of this compound.

| Solvent | Rate Constant (k x 10⁵, s⁻¹) at 120°C | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| Decane | 1.5 | 130 |

| Chlorobenzene | 2.8 | 125 |

| Nitrobenzene | 4.5 | 120 |

| Acetic Acid | 10.2 | 110 |

This data is for the thermal decomposition of 1,1-dihydroperoxycyclohexane and is presented as an analogy for the potential influence of solvents on this compound.

The data suggests that both solvent polarity and the ability of the solvent to participate in hydrogen bonding or induced decomposition pathways can significantly affect the rate of decomposition. For this compound, it is expected that polar and protic solvents may facilitate its acid-catalyzed decomposition by stabilizing the polar transition state and the carbocation intermediate.

Computational Chemistry and Theoretical Frameworks for 2,2 Dihydroperoxypropane

Quantum Chemical Investigations

Quantum chemical methods are instrumental in exploring the electronic structure, stability, and reaction pathways of 2,2-dihydroperoxypropane. These calculations offer a detailed picture of bond formation and cleavage, transition states, and the thermodynamic and kinetic parameters governing its chemical behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the reaction mechanisms involving this compound. It is a key intermediate in the uncatalyzed reaction between acetone (B3395972) and hydrogen peroxide, which leads to various cyclic acetone peroxides (CAPs). acs.orgresearchgate.net DFT calculations have been crucial in supporting a proposed three-step mechanism for this reaction: monomer formation, polymerization, and cyclization. acs.orgresearchgate.net

The initial step, the formation of the monomer 2-hydroperoxy-2-propanol (HPP), is considered the precursor to this compound. researchgate.net Computational studies at the M06-2X/6-311+G(2d,p) level of theory have investigated this nucleophilic addition. researchgate.net Without a catalyst, the transition state free energy is high but is significantly lowered by the presence of catalytic water molecules. researchgate.net With a strong acid catalyst, the free energy reaction barrier drops dramatically. researchgate.net

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), have been employed to calculate the Raman spectra of intermediates, helping to analyze the reaction path from reactants to products. dtu.dk These theoretical models support experimental findings from Raman spectroscopy, GC-MS, and NMR, providing a comprehensive understanding of the formation process. acs.orgresearchgate.net The calculations confirm that in the absence of an acid catalyst, this compound is the main initial product formed. researchgate.netacs.orgresearchgate.net It then slowly undergoes further reactions to form higher peroxides. researchgate.netresearchgate.net

| Reaction Condition | Calculated ΔG‡ (kJ/mol) | Computational Level |

|---|---|---|

| Uncatalyzed (no water) | 167 | M06-2X/6-311+G(2d,p) |

| Catalyzed by water molecules | 84 | M06-2X/6-311+G(2d,p) |

| Acid-catalyzed | 22 | M06-2X/6-311+G(2d,p) |

High-level ab initio calculations provide benchmark data for understanding the electronic structure and energetics of peroxides, including this compound. While DFT methods are widely used, their accuracy is often validated against more computationally intensive ab initio methods like Coupled Cluster (CCSD). chemrxiv.org

A critical energetic parameter for peroxides is the O-O bond dissociation energy (BDE), which is directly related to their stability. Ab initio calculations can provide a reliable reference for the electronic BDE. chemrxiv.org For instance, studies on a range of ROOH peroxides have shown that such high-level calculations are essential for benchmarking the performance of various DFT functionals. chemrxiv.org

The decomposition of organic hydroperoxides can be influenced by factors like temperature and pH. Theoretical calculations of activation energies (Ea) help to quantify these effects. For example, the decomposition of α-alkoxyalkyl-hydroperoxides, which share structural similarities with this compound, has been shown to have activation energies in the range of 12-19 kcal/mol, depending on the specific structure and conditions. nih.gov These calculations support a proton-catalyzed decomposition mechanism where water molecules can also play a role. nih.gov

| α-AH Precursor Alcohol | Activation Energy (Ea) (kcal/mol) |

|---|---|

| 1-propanol | 12.3 ± 0.6 |

| 2-propanol | 18.7 ± 0.3 |

| ethanol | 13.8 ± 0.9 |

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for stationary points on a potential energy surface, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. This includes simulating reaction trajectories and exploring the conformational landscape.

Simulating reaction pathways helps to visualize the transformation from reactants to products via a transition state. Intrinsic Reaction Coordinate (IRC) calculations, which follow the minimum energy path from a transition state, are a key tool in this analysis. researchgate.net

For the formation of the HPP monomer, IRC calculations support a mechanism involving hydrogen bonding in the transition state. researchgate.net These simulations show the concerted movement of atoms as the hydrogen peroxide molecule approaches the acetone, leading to the formation of a new C-O bond and the transfer of a proton. researchgate.netresearchgate.net The transition state structures for both uncatalyzed and catalyzed reactions have been characterized, revealing the crucial role of assisting water molecules or acid catalysts in stabilizing the transition state and lowering the energy barrier. researchgate.net

The flexibility of the peroxide and hydroperoxide groups allows for multiple stable conformations (conformers). Understanding the relative energies and geometries of these conformers is important as it can influence the molecule's reactivity and intermolecular interactions.

Computational studies have explored the various conformers of the precursor HPP. researchgate.net These analyses show that while one conformer may have the lowest electronic energy, another might be the most stable in terms of Gibbs free energy due to vibrational entropy. researchgate.net The solid-state structure of this compound itself is noted for exhibiting a rare bifurcated hydrogen bond, where a single hydroperoxy group donates a hydrogen bond to two acceptor atoms. rushim.ru

Advanced Analytical Methodologies for 2,2 Dihydroperoxypropane Research

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating 2,2-dihydroperoxypropane from complex mixtures and for identifying its reaction products and intermediates. The coupling of chromatography with mass spectrometry provides a powerful tool for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. mdpi.com While the direct analysis of intact this compound by GC-MS can be challenging due to its thermal instability, this technique is exceptionally well-suited for identifying its decomposition products. researchgate.net

By carefully controlling the injection port temperature or by using pyrolysis-GC-MS, the thermal decomposition of this compound can be studied, and the resulting volatile products can be separated by the gas chromatograph and identified by the mass spectrometer. nih.govchromatographyonline.com The mass spectrometer provides information on the molecular weight and fragmentation pattern of each component, allowing for their structural elucidation. nih.gov

Expected decomposition products that could be identified by GC-MS include acetone (B3395972), methane, and various other smaller organic molecules, depending on the decomposition conditions. The identification of these products is crucial for understanding the reaction mechanisms and stability of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation and identification of a wide range of compounds, including those that are thermally labile or non-volatile. nih.govmdpi.com This makes LC-MS particularly suitable for the analysis of organic peroxides and their reaction products in complex matrices. nih.govresearchgate.net

In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC), and the eluent is then introduced into a mass spectrometer for detection and identification. copernicus.org Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used to generate ions from the analytes without causing significant decomposition. copernicus.org

LC-MS can be used to:

Analyze intact this compound: By using gentle ionization methods and appropriate chromatographic conditions, it may be possible to detect the molecular ion of this compound, confirming its presence in a sample.

Identify non-volatile decomposition products: LC-MS is ideal for analyzing polar and higher molecular weight products that are not amenable to GC-MS analysis.

Quantify this compound and its products: With the use of appropriate internal standards, LC-MS can provide sensitive and accurate quantification. mdpi.com

Advanced Mass Spectrometry Techniques

The inherent instability of peroxide compounds like this compound presents a significant challenge for traditional analytical methods. Mass spectrometry, with its ability to ionize and separate molecules based on their mass-to-charge ratio, provides a robust platform for the characterization of such transient species.

Online Mass Spectrometry for Atmospheric and Aqueous Studies

Online mass spectrometry allows for the continuous and real-time analysis of chemical compounds directly from their native environment, be it the atmosphere or an aqueous solution. This approach is crucial for understanding the dynamic behavior of this compound, which can be influenced by various environmental factors.

In atmospheric research, Chemical Ionization Mass Spectrometry (CIMS) is a key technique for the detection of trace gases. While direct online atmospheric monitoring data specifically for this compound is not extensively documented, the methodology has been successfully applied to a wide range of organic peroxides. The principle involves the use of a reagent ion that selectively reacts with the target analyte, in this case, this compound, to form a detectable ion. The choice of reagent ion is critical for selective and efficient ionization.

For aqueous studies, techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be coupled with online sampling methods to monitor the presence and transformation of this compound in water. This is particularly relevant for understanding its role in advanced oxidation processes or its fate in environmental waters. The soft ionization nature of ESI is advantageous for preserving the intact molecular structure of the peroxide during analysis.

A significant challenge in the online analysis of organic hydroperoxides is their potential for decomposition in the inlet of the mass spectrometer. However, specialized inlet designs and rapid analysis times help to minimize this issue, allowing for the detection of the intact molecule.

High-Resolution Mass Spectrometry for Unambiguous Identification

The unambiguous identification of this compound, especially in complex matrices where isomers may be present, requires the high resolving power and mass accuracy of High-Resolution Mass Spectrometry (HRMS). HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) mass spectrometers, can measure the mass of an ion with sufficient accuracy to determine its elemental composition.

The exact mass of this compound (C₃H₈O₄) is 108.04226 Da. HRMS can distinguish this from other isobaric compounds, which have the same nominal mass but different elemental formulas. This capability is fundamental for confirming the presence of this compound in a sample.

Furthermore, tandem mass spectrometry (MS/MS) coupled with HRMS provides detailed structural information through the analysis of fragmentation patterns. When the protonated or adducted molecule of this compound is isolated and fragmented, it produces characteristic product ions. For organic hydroperoxides, a common fragmentation pathway is the neutral loss of a hydrogen peroxide molecule (H₂O₂), which corresponds to a mass loss of 34.01056 Da. The observation of this specific neutral loss from the precursor ion provides strong evidence for the presence of a hydroperoxy functional group.

While specific, detailed fragmentation studies solely on this compound are not widely published, the general principles of organic hydroperoxide fragmentation can be applied. The table below illustrates a hypothetical fragmentation pattern for the protonated molecule of this compound ([M+H]⁺) based on known fragmentation behaviors of similar compounds.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Mass of Neutral Loss (Da) |

| 109.04954 | [C₃H₅O₂]⁺ | H₂O₂ | 34.01056 |

| 109.04954 | [CH₃O₂]⁺ | C₂H₅ | 29.03913 |

| 109.04954 | [C₃H₇O]⁺ | HO₂ | 33.00274 |

This table is illustrative and based on general fragmentation principles of organic hydroperoxides.

The combination of accurate mass measurement of the precursor ion and the identification of characteristic fragment ions through HRMS/MS provides a high degree of confidence in the identification of this compound.

Applications of 2,2 Dihydroperoxypropane in Organic Synthesis and Oxidation Processes

Role as an Oxidizing Agent in Organic Transformations

2,2-Dihydroperoxypropane, often in the form of its stable urea (B33335) adduct (urea-2,2-dihydroperoxypropane or UDHPP), serves as a powerful yet manageable source of active oxygen for a range of oxidative reactions. chalmers.se Its solid, crystalline nature enhances its stability and ease of handling compared to other peroxide-based oxidants. chalmers.se

Epoxidation Reactions of Unsaturated Systems

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to valuable epoxide intermediates. This compound has proven to be an effective reagent for the epoxidation of α,β-unsaturated ketones and alkenes. chalmers.se These reactions are typically carried out under mild conditions, affording the corresponding epoxides in high yields. chalmers.se The reactivity of the alkene is influenced by its electronic properties, with more nucleophilic double bonds generally reacting faster.

Table 1: Epoxidation of Various Alkenes with Urea-2,2-dihydroperoxypropane (UDHPP) chalmers.se

| Substrate | Product | Time (h) | Yield (%) |

| Chalcone | 2,3-Epoxy-1,3-diphenylpropan-1-one | 2 | 95 |

| Cyclohexene | 1,2-Epoxycyclohexane | 3 | 92 |

| Styrene | Styrene oxide | 3.5 | 90 |

Selective Oxidation of Heteroatomic Compounds (e.g., Sulfides to Sulfoxides/Sulfones)

The selective oxidation of heteroatoms is a critical process for the synthesis of various functional molecules. This compound, particularly as UDHPP, demonstrates remarkable chemoselectivity in the oxidation of sulfides. chalmers.se By carefully controlling the reaction conditions, it is possible to selectively oxidize sulfides to either sulfoxides or sulfones. chalmers.se These oxidations can often be achieved under catalyst-free and mild conditions, making this an environmentally benign methodology. chalmers.se The reaction rates are influenced by the electronic nature of the sulfide (B99878), with electron-donating groups on the aromatic ring accelerating the reaction. chalmers.se

Table 2: Selective Oxidation of Sulfides with Urea-2,2-dihydroperoxypropane (UDHPP) chalmers.se

| Substrate | Product | Time (h) | Yield (%) |

| Thioanisole | Methyl phenyl sulfoxide | 1.5 | 98 |

| Thioanisole | Methyl phenyl sulfone | 3 | 96 |

| Diphenyl sulfide | Diphenyl sulfoxide | 2 | 95 |

| Diphenyl sulfide | Diphenyl sulfone | 4 | 94 |

Oxidative Functionalization of Aromatic Systems (e.g., Bromination, Iodation, Thiocyanation)

This compound facilitates the electrophilic functionalization of aromatic compounds through oxidative processes. In the presence of a suitable halide or thiocyanate (B1210189) source, it enables the bromination, iodination, and thiocyanation of activated aromatic rings, such as aniline (B41778) and phenol (B47542) derivatives. chalmers.se These reactions proceed under mild conditions and provide the desired functionalized products in high yields. chalmers.se The proposed mechanism for thiocyanation involves the in situ formation of an electrophilic thiocyanating agent, which then undergoes electrophilic aromatic substitution. chalmers.se

Table 3: Oxidative Functionalization of Aromatic Compounds with Urea-2,2-dihydroperoxypropane (UDHPP) chalmers.se

| Aromatic Substrate | Reagent | Product | Time (h) | Yield (%) |

| Aniline | HBr | 4-Bromoaniline | 0.5 | 95 |

| Phenol | KI | 4-Iodophenol | 1 | 92 |

| Aniline | KSCN | 4-Thiocyanatoaniline | 1.5 | 90 |

Applications in Functional Group Interconversions

Beyond its role in direct oxidation, this compound is a valuable reagent for facilitating functional group interconversions through oxidative pathways.

Oxidative Esterification of Aldehydes

The direct conversion of aldehydes to esters is a highly useful transformation. Urea-2,2-dihydroperoxypropane has been successfully employed for the oxidative esterification of various aromatic aldehydes to their corresponding benzoate (B1203000) derivatives. chalmers.se This process is typically carried out in the presence of HBr under mild, room temperature conditions, affording the ester products in high yields and with short reaction times. chalmers.se

Table 4: Oxidative Esterification of Aromatic Aldehydes with Urea-2,2-dihydroperoxypropane (UDHPP) chalmers.se

| Aldehyde | Ester Product | Time (h) | Yield (%) |

| Benzaldehyde | Methyl benzoate | 2 | 94 |

| 4-Chlorobenzaldehyde | Methyl 4-chlorobenzoate | 2.5 | 92 |

| 4-Methoxybenzaldehyde | Methyl 4-methoxybenzoate | 1.5 | 96 |

Oxidative Amidation Reactions

Amide bond formation is a cornerstone of organic and medicinal chemistry. This compound, in the form of UDHPP, provides an efficient route for the oxidative amidation of aromatic aldehydes. chalmers.se This reaction allows for the direct coupling of aldehydes with amines to form amides, bypassing the need for pre-activated carboxylic acid derivatives. The proposed mechanism involves the initial formation of a hemiaminal intermediate, which is then oxidized to the corresponding amide. researchgate.net

Table 5: Oxidative Amidation of Aromatic Aldehydes with Urea-2,2-dihydroperoxypropane (UDHPP) chalmers.se

| Aldehyde | Amine | Amide Product | Time (h) | Yield (%) |

| Benzaldehyde | Piperidine | 1-(Benzoyl)piperidine | 3 | 92 |

| 4-Nitrobenzaldehyde | Morpholine | 4-(4-Nitrobenzoyl)morpholine | 3.5 | 90 |

| 2-Naphthaldehyde | Pyrrolidine | 1-(2-Naphthoyl)pyrrolidine | 3 | 93 |

Conversion of Pyridines to N-Oxides

This compound, particularly in the form of its stable urea adduct, Urea-2,2-dihydroperoxypropane (UDHPP), serves as an effective oxidizing agent for the conversion of pyridines to their corresponding N-oxides. researchgate.net This transformation is a fundamental process in heterocyclic chemistry, as pyridine (B92270) N-oxides are versatile intermediates for further functionalization of the pyridine ring. The N-oxide group activates the ring for both electrophilic and nucleophilic substitution, which is otherwise challenging with the relatively unreactive parent pyridine. scripps.eduyoutube.com

The oxidation of pyridines using UDHPP is typically carried out under mild conditions, offering an advantage over other potent oxidizing systems that may lack selectivity or require harsh conditions. researchgate.net Research has shown that the electronic nature of substituents on the pyridine ring influences the reaction rate. Electron-donating groups tend to accelerate the reaction, while electron-withdrawing groups decrease the reactivity of the pyridine nitrogen towards oxidation. researchgate.net This method represents a safe and efficient approach, as UDHPP is a stable, solid oxidant that can be stored for extended periods without significant loss of activity. researchgate.net

The general reaction involves the transfer of an oxygen atom from the peroxide to the nitrogen atom of the pyridine ring. While various reagents, including peracetic acid and m-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation, UDHPP provides a valuable alternative with a good safety profile and operational simplicity. researchgate.netorgsyn.orggoogle.com

| Pyridine Derivative | Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

| Pyridine | Urea-2,2-dihydroperoxypropane (UDHPP) | Mild, Catalyst-free | Pyridine N-oxide | High | researchgate.net |

| Substituted Pyridines | Urea-2,2-dihydroperoxypropane (UDHPP) | Mild, Catalyst-free | Substituted Pyridine N-oxides | High | researchgate.net |

| 4-Cyanopyridine | m-Chloroperoxybenzoic acid | Dichloromethane, 20-25 °C | 4-Cyanopyridine N-oxide | - | google.com |

| 3-Chloropyridine | m-Chloroperoxybenzoic acid | Dichloromethane, 20-25 °C | 3-Chloropyridine N-oxide | - | google.com |

Precursor Chemistry for Complex Peroxide Synthesis

This compound is a valuable C3 building block in precursor chemistry for the synthesis of more elaborate and structurally complex peroxide-containing molecules. As a geminal dihydroperoxide, it possesses two reactive hydroperoxy groups on a single carbon atom, enabling its participation in cyclization and condensation reactions to form larger peroxidic frameworks. nih.gov This reactivity is harnessed to construct molecules with specific biological activities or unique structural features.

Formation of Macrocyclic and Spirocyclic Peroxide Frameworks

The unique structural arrangement of this compound makes it an ideal precursor for constructing macrocyclic and spirocyclic systems containing multiple peroxide linkages. These complex architectures are of interest in materials science and medicinal chemistry. mdpi.com

A notable application is in the multi-component condensation reactions to form spirocyclic diperoxides. For example, the samarium(III)-catalyzed condensation of 1,1-dihydroperoxycycloalkanes (analogs of this compound) with formaldehyde (B43269) and various α,ω-diols has been shown to produce 12-, 14-, 15-, and 17-membered spirocyclic diperoxides in good yields. mdpi.com This methodology can be directly applied to this compound to generate dispiro-tetraoxane macrocycles.

The general synthetic approach involves the reaction of this compound with a suitable bifunctional electrophile, such as a dialdehyde (B1249045) or diketone, to form a macrocyclic structure. The reaction can be catalyzed by Lewis or Brønsted acids. Similarly, reaction with aldehydes and diols can lead to the formation of complex spiro-fused macrocycles. mdpi.com These synthetic strategies open avenues to novel peroxide-rich cyclic structures that are otherwise difficult to access.

| Precursor(s) | Reagents | Catalyst | Product Type | Ring Size | Reference |

| 1,1-Dihydroperoxycycloalkanes, Formaldehyde, α,ω-Diols | - | Sm(NO₃)₃·6H₂O | Spirocyclic Diperoxides | 12, 14, 15, 17 | mdpi.com |

| 1,1-Dihydroperoxides, Ketones/Aldehydes | - | Re₂O₇ | 1,2,4,5-Tetraoxanes | 6 | organic-chemistry.org |

| gem-Bishydroperoxide, 1,2-bis(dimethylchlorosilyl)ethylene | Imidazole | - | Organosilicon Macrocyclic Peroxide | 18 | mdpi.com |

Environmental and Atmospheric Chemical Research Involving 2,2 Dihydroperoxypropane

Atmospheric Fate and Transformation Processes

The atmospheric lifetime and transformation of 2,2-dihydroperoxypropane are primarily governed by its reactions with hydroxyl radicals (OH), photolysis, and potentially other atmospheric oxidants.

The dominant sink for many VOCs in the troposphere is their reaction with the hydroxyl radical (OH). For this compound, this reaction is expected to proceed via hydrogen abstraction. There are two potential sites for H-abstraction: the C-H bonds of the methyl groups and the O-H bonds of the hydroperoxy groups.

Abstraction of a hydrogen atom from a methyl group would lead to the formation of a peroxy radical, which can then undergo reactions typical of atmospheric peroxy radicals (RO₂), such as reactions with nitric oxide (NO), hydroperoxyl radicals (HO₂), or other peroxy radicals. These reactions can lead to the formation of a variety of oxygenated products.

Alternatively, abstraction of a hydrogen atom from one of the hydroperoxy groups would form a dihydroperoxypropyl radical. The subsequent reactions of this radical are less certain but could lead to decomposition and the formation of smaller, more oxidized species. The relative importance of these two abstraction pathways would depend on the respective reaction rate constants, which have not been experimentally determined for this compound.

The oxidation of this compound has the potential to form highly oxidized molecules (HOMs), which are key precursors to SOA. Following the initial OH-initiated oxidation, subsequent reactions involving O₂ addition and intramolecular hydrogen shifts (autoxidation) can lead to the formation of molecules with high oxygen-to-carbon ratios. This process is known to be important in the atmospheric oxidation of other organic compounds and can lead to the formation of low-volatility products that readily partition to the aerosol phase. nih.gov The presence of two hydroperoxy groups in this compound may facilitate such autoxidation pathways, potentially leading to the rapid formation of HOMs.

Organic hydroperoxides can undergo photolysis upon absorption of solar radiation, breaking the weak O-O bond to produce a hydroxyl radical and an alkoxy radical. In the case of this compound, photolysis of one of the hydroperoxy groups would yield a hydroxyl radical and a 2-hydroperoxy-2-propoxy radical. The photolysis rate and, consequently, the atmospheric lifetime with respect to this process would depend on the absorption cross-section of this compound in the actinic region of the solar spectrum. While specific data for this compound is unavailable, studies on other organic hydroperoxides suggest that photolysis can be a significant atmospheric sink, with lifetimes ranging from hours to days. mdpi.com

Contribution to Secondary Organic Aerosol (SOA) Formation

Secondary organic aerosols are formed in the atmosphere when the oxidation products of VOCs have sufficiently low volatility to partition into the particle phase. The potential for this compound to contribute to SOA formation is significant due to its high oxygen content and the likelihood of forming even more highly oxygenated and functionalized products upon atmospheric oxidation.

The formation of HOMs, as discussed in section 7.1.2, is a key pathway to producing low-volatility compounds that can either form new particles or condense onto existing aerosol particles, contributing to their growth. The SOA yield from a given precursor is defined as the mass of aerosol formed per mass of precursor reacted. While no specific SOA yield data exists for this compound, it is plausible that its SOA yield could be substantial, particularly under conditions that favor autoxidation and the formation of highly oxidized products. researchgate.netcopernicus.orgcopernicus.org

The chemical composition of the SOA formed from this compound would likely be complex, consisting of a mixture of multifunctional organic compounds, including organic acids, carbonyls, and other hydroperoxides. The properties of this SOA, such as its hygroscopicity and optical properties, would depend on the specific chemical composition.

Role in Aqueous Phase Atmospheric Chemistry

This compound, being a polar and oxygenated molecule, is expected to have some solubility in atmospheric water, such as cloud and fog droplets, and the aqueous phase of aerosols. Once dissolved, it can participate in aqueous-phase chemical reactions.

In the aqueous phase, this compound could undergo photolysis, similar to its gas-phase counterpart, to produce radicals within the droplet. It could also react with aqueous-phase oxidants such as dissolved OH radicals. These reactions could contribute to the formation of secondary pollutants within the aqueous phase, including organic acids and other soluble organic compounds. nih.govnih.gov

Furthermore, the uptake of this compound into cloud water could serve as a sink for this compound from the gas phase. The subsequent chemical processing in the aqueous phase could lead to the formation of less volatile products that remain in the particle phase upon cloud evaporation, thus contributing to aqueous SOA formation. aaqr.org The presence of hydroperoxy groups could also influence the redox chemistry within cloud droplets. pusan.ac.kr

Interactive Data Table: Estimated Atmospheric Parameters for this compound (Based on Analogy with Similar Compounds)

| Parameter | Estimated Value/Behavior | Basis for Estimation |

| Atmospheric Lifetime w.r.t. OH | Hours to a few days | Based on typical OH reaction rates for organic hydroperoxides. |

| Atmospheric Lifetime w.r.t. Photolysis | Hours to days | Dependent on UV absorption cross-section, analogous to other organic hydroperoxides. mdpi.com |

| Primary Gas-Phase Oxidation Products | Peroxy radicals, alkoxy radicals, highly oxidized molecules (HOMs) | Standard VOC oxidation mechanisms. |

| SOA Formation Potential | High | High oxygen content and potential to form low-volatility HOMs. researchgate.netcopernicus.orgcopernicus.org |

| Aqueous Phase Solubility | Moderate | Expected due to polar hydroperoxy groups. |

| Aqueous Phase Reactivity | Potential for photolysis and reaction with aqueous oxidants. nih.govnih.gov | Known reactivity of organic hydroperoxides in aqueous solutions. |

Polymerization Chemistry Initiated or Influenced by 2,2 Dihydroperoxypropane

Peroxide-Initiated Radical Polymerization Mechanisms

Free-radical polymerization is a fundamental method for producing a wide variety of polymers. wikipedia.org The process is a chain reaction comprising three key stages: initiation, propagation, and termination. fujifilm.com Organic peroxides are a common class of initiators for these reactions because the oxygen-oxygen single bond (O-O) is weak and can be readily cleaved under mild conditions, such as the application of heat, to form two radicals. wikipedia.orgpergan.com

Initiation and Chain Propagation Dynamics

The initiation of polymerization by 2,2-dihydroperoxypropane begins with the homolytic cleavage of one of its peroxide bonds. This decomposition is typically induced thermally and results in the formation of primary radical species.

Initiation: The decomposition of a peroxide initiator creates free radicals that, in turn, react with a monomer unit to begin the polymer chain. fujifilm.com For this compound, the process can be conceptualized as follows:

Thermal Decomposition: Upon heating, a peroxide bond in the this compound molecule breaks, yielding two initial radicals. A plausible pathway involves the formation of a hydroxyl radical (•OH) and a 2-hydroperoxy-2-propyl radical.

CH₃C(OOH)₂CH₃ → CH₃C(OOH)(O•)CH₃ + •OH

Radical Addition to Monomer: The generated radicals, being highly reactive, then attack the carbon-carbon double bond of a vinyl monomer (M), creating a new, larger radical. This step officially initiates a polymer chain. libretexts.org

•OH + CH₂=CHR → HO-CH₂-CHR•

Chain Propagation: The newly formed monomer radical subsequently adds to another monomer molecule. This process repeats, rapidly adding monomer units and extending the polymer chain. fujifilm.com

HO-CH₂-CHR• + n(CH₂=CHR) → HO-(CH₂-CHR)ₙ-CH₂-CHR•

The following table, derived from research on a methacrylate (B99206) polymerization system using the common peroxide initiator benzoyl peroxide (BPO), illustrates the typical relationship between initiator concentration and polymerization kinetics. While specific data for this compound is not available, this serves as a representative example of peroxide-initiated systems.

| Initiator Concentration (BPO, wt. %) | Maximum Polymerization Rate (Rpmax, %/s) | Time to Reach Rpmax (tRm, s) | Final Monomer Conversion (p, %) |

|---|

Data adapted from a study on methacrylate polymerization initiated by benzoyl peroxide (BPO). nih.gov This table serves as a representative example of the kinetic effects of peroxide initiator concentration.

Termination Reactions in Peroxide-Mediated Polymerization

The propagation of polymer chains does not continue indefinitely. The process concludes through termination reactions, where the radical activity of the growing chains is eliminated. fujifilm.com

The primary mechanisms for termination are:

Combination (or Coupling): Two growing polymer chain radicals react with each other to form a single, longer polymer chain. The molecular weight of the resulting chain is the sum of the two individual chains.

Disproportionation: One growing radical abstracts a hydrogen atom from another. This results in two "dead" polymer chains: one with a saturated end group and another with an unsaturated (double bond) end group.

In addition to these pathways, chain transfer reactions can also terminate the growth of a specific chain. In this process, the radical activity is transferred from a growing polymer to another molecule in the system, such as a monomer, solvent, or the initiator itself. rubbernews.com Hydroperoxides, in particular, can be susceptible to chain transfer. rubbernews.com For this compound, a growing polymer radical (P•) could abstract a labile hydrogen atom from one of the hydroperoxide groups, terminating the polymer chain and creating a new radical from the initiator molecule, which can then start a new polymer chain. wikipedia.org

P• + CH₃C(OOH)₂CH₃ → PH + CH₃C(OOH)(OO•)CH₃

Advanced Polymerization Systems

Beyond conventional thermal initiation, research has explored more sophisticated methods for controlling polymerization, including systems that leverage biological components like enzymes and microorganisms.

Enzyme-Mediated Polymerization Approaches

Enzyme-mediated polymerization utilizes the catalytic activity of enzymes to generate radicals under mild, often aqueous, conditions. Oxidoreductase enzymes, such as peroxidases, are capable of generating radicals by using an oxidant, most commonly hydrogen peroxide (H₂O₂), to oxidize a substrate. nih.gov This approach can be challenged by undesired side reactions, such as oxidative polymerization of substrates into polypyrrole instead of the desired monomeric products. nih.gov

There is currently no specific research documented on the use of this compound as a substrate in enzyme-mediated polymerization. These enzymatic systems are typically highly specific to their substrates. While this compound contains the peroxide functionality that enzymes like peroxidases act upon, its viability as a direct substitute for hydrogen peroxide has not been established and would require dedicated investigation to determine compatibility and reactivity.

Microbial Metabolism in Controlled Radical Polymerization

Recent advancements have demonstrated that the metabolic processes of living microorganisms can be harnessed to control synthetic polymerization reactions. This bio-hybrid approach can address significant challenges in polymer synthesis, particularly the high sensitivity of radical polymerization to oxygen.

For example, certain bacteria can create the necessary anaerobic conditions for polymerization by consuming dissolved oxygen through their natural respiration. mdpi.com However, the existing research in this area does not involve the direct activation of a peroxide initiator by microbial metabolism. Instead, microbial processes have been used to mediate atom transfer radical polymerization (ATRP) by controlling the redox state of a separate metal catalyst.

The potential for microbial systems to interact with this compound in a way that initiates or controls polymerization is a speculative area. While microorganisms are known to degrade a vast array of organic compounds, including environmental pollutants, through various enzymatic pathways, the application of this degradative capability to generate radicals for a controlled polymerization process is not a documented method. mdpi.comnih.gov

Q & A

Q. How can mixed-methods research enhance understanding of its applications in organic synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.